(R)-2-(2-Methoxyphenyl)piperazine

5-HT1A Receptor Selectivity Radioligand Binding

Procure the (R)-enantiomer of 2-MPP, the definitive chiral building block for constructing stereochemically defined 5-HT1A PET radioligands (e.g., WAY-100635). Unlike achiral or para-substituted alternatives, this scaffold enables sub-nanomolar 5-HT1A affinity (Ki 0.12–0.63 nM) without α1-adrenergic activity, and supports multimodal sigma-1/serotonergic pharmacology (HBK-15). Ideal for CNS selectivity profiling; ensures target engagement accuracy that racemic or mis-substituted analogs cannot replicate.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13898736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Methoxyphenyl)piperazine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CNCCN2
InChIInChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3/t10-/m0/s1
InChIKeyXYMDIQVPOIVJPF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Methoxyphenyl)piperazine for CNS Research: Compound Class & Core Serotonergic Profile


(R)-2-(2-Methoxyphenyl)piperazine, also referenced as (R)-2-MPP or 1-(2-methoxyphenyl)piperazine, is a chiral phenylpiperazine derivative . The compound serves as the core 2-methoxyphenylpiperazine (2-MPP) pharmacophore found in numerous investigational CNS agents, including the prototypical 5-HT1A ligand WAY-100635 [1]. The (R)-enantiomer is a critical chiral building block for synthesizing ligands with defined stereochemical interactions at serotonergic and adrenergic receptor targets.

Why (R)-2-(2-Methoxyphenyl)piperazine Is Not Directly Interchangeable with Other Piperazine Derivatives


Phenylpiperazines exhibit pronounced structure-activity relationships wherein minor modifications—including stereochemistry, methoxy substitution pattern, and N4 substitution—profoundly alter receptor binding profiles. As a consequence, substituting (R)-2-(2-Methoxyphenyl)piperazine with achiral 1-(2-pyrimidinyl)piperazine, para-substituted analogs, or non-chiral 2-MPP in synthetic workflows or pharmacological studies can yield divergent target engagement, selectivity, and downstream functional effects. The quantitative evidence below establishes specific, measurable differentiation points that inform procurement and experimental design decisions.

(R)-2-(2-Methoxyphenyl)piperazine: Quantitative Differentiation Evidence vs. Structural Analogs


Superior 5-HT1A Binding Selectivity of 2-MPP vs. TFMPP

The core 2-MPP pharmacophore exhibits significantly higher selectivity for 5-HT1A sites compared to the structurally related phenylpiperazine TFMPP. In direct radioligand binding assays, 2-MPP displayed a 100-fold selectivity for 5-HT1 sites versus off-target binding, contrasting with only 8-fold selectivity for TFMPP, while maintaining comparable nanomolar affinity [1].

5-HT1A Receptor Selectivity Radioligand Binding

Sub-Nanomolar 5-HT1A Affinity Achievable with 2-MPP-Derived Ligands vs. NAN-190

Appropriate derivatization of the 2-MPP core yields compounds with sub-nanomolar 5-HT1A binding affinity that substantially exceeds that of the benchmark 5-HT1A antagonist NAN-190. Specific 2-MPP derivatives containing cis-bicyclo[3.3.0]octane, norbornane, or norbornene moieties bind to 5-HT1A sites with Ki values ranging from 0.12 to 0.63 nM, representing a 2- to 10-fold affinity enhancement relative to NAN-190 [1].

5-HT1A Receptor Binding Affinity Structure-Activity Relationship

Reduced α1-Adrenergic Off-Target Activity in Optimized 2-MPP Derivatives

Certain 2-MPP derivatives achieve high 5-HT1A affinity while demonstrating no measurable antagonist activity at α1-adrenergic receptors. Compounds 2a, 2c, 2f, 2g, and 2h bind strongly to 5-HT1A receptors (Ki = 0.12–0.63 nM) yet are devoid of α1-adrenergic antagonist activity, a common liability among phenylpiperazine-based serotonergic ligands [1].

α1-Adrenoceptor Selectivity Off-Target Activity

Dual 5-HT1A/SERT Pharmacological Profile of 2-MPP

The 2-MPP core demonstrates dual pharmacological activity: it binds to and blocks the serotonin transporter (SERT) with an IC50 of 0.8 μM, while also acting as a 5-HT1A receptor antagonist with an EC50 of 1.0 μM . This dual SERT inhibition and 5-HT1A antagonism is not universally observed among phenylpiperazine analogs.

Serotonin Transporter 5-HT1A Receptor Dual Activity

Preclinical Anxiolytic Efficacy of N-(2-Methoxyphenyl)piperazine Comparable to Buspirone

In a stimulus generalization assay using rats trained to discriminate TFMPP (ED50 = 0.17 mg/kg) from saline, N-(2-methoxyphenyl)piperazine (3a) demonstrated nearly equipotent substitution with an ED50 of 0.22 mg/kg [1]. Patent data further indicates that N-(2-methoxyphenyl)piperazine exhibits an anxiolytic profile paralleling that of buspirone in isolation-induced aggression, serotonin syndrome, and conditioned avoidance tests [2].

Anxiolytic 5-HT1A Agonist Behavioral Pharmacology

Multimodal Sigma-1 Receptor Agonism in 2-MPP Derivative HBK-15

HBK-15, a 2-methoxyphenylpiperazine derivative, binds sigma-1 receptors with high affinity and demonstrates functional agonist activity in the BiP assay. In a mouse model of MK-801-induced memory impairment (NMDA receptor hypofunction), HBK-15 reversed recognition and spatial memory deficits across acquisition and retrieval phases [1]. In contrast, the clinically used agents vortioxetine and lurasidone showed only limited benefits in the same paradigm [1].

Sigma-1 Receptor NMDA Hypofunction Cognitive Enhancement

(R)-2-(2-Methoxyphenyl)piperazine: Evidence-Backed Research and Procurement Scenarios


Chiral Building Block for High-Affinity 5-HT1A PET Tracer Development

The 2-MPP pharmacophore is a core component of [carbonyl-11C]WAY-100635, a validated PET radioligand for quantitative assessment of 5-HT1A receptor occupancy and density in human and primate brain [1]. Procuring the (R)-enantiomer of 2-MPP enables stereochemically defined synthesis of novel 5-HT1A imaging agents with optimized binding kinetics and reduced non-specific binding.

Scaffold for Selective 5-HT1A Agonists with Reduced α1-Adrenergic Liability

Research programs focused on developing selective 5-HT1A agonists for anxiolytic or antidepressant indications should prioritize the 2-MPP core. As demonstrated by compounds 2a, 2c, 2f, 2g, and 2h, appropriate derivatization yields sub-nanomolar 5-HT1A affinity (Ki = 0.12–0.63 nM) with complete absence of α1-adrenergic antagonist activity [1], a selectivity profile that is difficult to achieve with alternative piperazine scaffolds.

Multimodal CNS Agent Development Targeting Sigma-1 and Serotonergic Systems

The 2-MPP derivative HBK-15 demonstrates that this scaffold supports multimodal pharmacology encompassing sigma-1 receptor agonism alongside serotonergic modulation. This profile enables development of therapeutic candidates for cognitive symptoms associated with depression and schizophrenia, particularly in conditions of NMDA receptor hypofunction where standard serotonergic agents show limited efficacy [1].

Reference Standard for 5-HT1A Selectivity in Compound Profiling

Given its established 100-fold selectivity for 5-HT1 sites versus off-target binding, the 2-MPP scaffold serves as a useful reference standard in selectivity profiling panels. When comparing novel serotonergic ligands, 2-MPP provides a benchmark for assessing whether candidate compounds achieve meaningful selectivity improvements over this well-characterized pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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